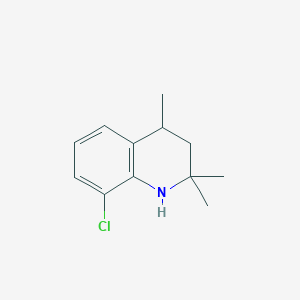

8-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

CAS No.: 101948-16-7

Cat. No.: VC6670770

Molecular Formula: C12H16ClN

Molecular Weight: 209.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101948-16-7 |

|---|---|

| Molecular Formula | C12H16ClN |

| Molecular Weight | 209.72 |

| IUPAC Name | 8-chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |

| Standard InChI | InChI=1S/C12H16ClN/c1-8-7-12(2,3)14-11-9(8)5-4-6-10(11)13/h4-6,8,14H,7H2,1-3H3 |

| Standard InChI Key | ALUUXKCPRFXJAA-UHFFFAOYSA-N |

| SMILES | CC1CC(NC2=C1C=CC=C2Cl)(C)C |

Introduction

Chemical Structure and Isomerism

The core structure of 8-chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline consists of a partially saturated quinoline system. Key features include:

-

Bicyclic framework: A six-membered aromatic ring fused to a five-membered saturated ring containing nitrogen.

-

Substituents: Three methyl groups at positions 2, 2, and 4, and a chlorine atom at position 8.

-

Molecular formula: , with a molecular weight of 209.71 g/mol .

Positional isomerism significantly impacts physicochemical and biological properties. For example, the 7-chloro isomer (CAS 1893922-10-5) shares the same molecular formula but differs in chlorine placement . Comparative studies on chlorinated tetrahydroquinolines suggest that halogen position influences electronic distribution, solubility, and bioactivity.

Synthetic Strategies

Chlorination of Tetrahydroquinoline Precursors

A plausible route involves introducing chlorine during the synthesis of the quinoline precursor before hydrogenation. Recent patents describe enantioselective methods for related compounds, such as (R)-2,4-trimethyl-1,2,3,4-tetrahydroquinoline . Adapting these methods could involve:

-

Friedländer synthesis: Condensation of 4-chloroaniline with ketones to form the quinoline backbone.

-

Catalytic hydrogenation: Reduction of the aromatic ring using palladium on carbon () under pressure .

-

Chlorination: Electrophilic substitution at position 8 using or , though regioselectivity must be controlled to avoid positional isomers.

Industrial Considerations

Large-scale production would require optimizing:

-

Catalyst loading: 5–10% by weight.

-

Purification: Chromatography or crystallization to isolate the 8-chloro isomer from mixtures.

Physicochemical Properties

While experimental data for the 8-chloro isomer is lacking, inferences from analogous compounds suggest:

The chlorine atom increases molecular polarity slightly compared to non-halogenated analogs, potentially enhancing interactions with biological targets.

Research Gaps and Future Directions

-

Synthesis Optimization: Developing regioselective chlorination methods to avoid 7-chloro byproducts.

-

Biological Screening: Testing the 8-chloro isomer in models of neurodegeneration and infection.

-

Computational Studies: Molecular docking to predict interactions with targets like antioxidant enzymes or bacterial proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume